Chemical Structure and Properties of 1-Isopropyl-4-(2-phenylvinyl)benzene
Chemical Structure and Properties of 1-Isopropyl-4-(2-phenylvinyl)benzene
Technical Guide for Research & Development
Executive Summary & Molecular Identity[1]
1-Isopropyl-4-(2-phenylvinyl)benzene , commonly known as 4-isopropylstilbene , is a functionalized stilbenoid hydrocarbon.[1] Unlike its hydroxylated pharmaceutical derivative Tapinarof (Benvitimod), this molecule serves primarily as a high-purity intermediate in materials science, specifically in the development of organic scintillators, liquid crystals, and fluorescent probes.[1]
This guide provides a rigorous technical analysis of the un-substituted hydrocarbon (CAS 40231-48-9), distinguishing it from its bioactive analogs to ensure precise application in chemical synthesis and material engineering.
Core Identity Matrix
| Feature | Specification |
| IUPAC Name | 1-[(E)-2-phenylethenyl]-4-propan-2-ylbenzene |
| Common Name | 4-Isopropylstilbene; (E)-1-Isopropyl-4-styrylbenzene |
| CAS Number | 40231-48-9 |
| Molecular Formula | C₁₇H₁₈ |
| Molecular Weight | 222.33 g/mol |
| SMILES | CC(C)c1ccc(cc1)/C=C/c2ccccc2 |
| Appearance | White crystalline solid |
Chemical Structure & Electronic Properties
The molecule features a central vinylene bridge (
Stereochemistry
The compound exists primarily as the trans (E) isomer, which is thermodynamically more stable than the cis (Z) isomer due to reduced steric hindrance between the phenyl rings.
-
E-Isomer: Planar geometry, high fluorescence quantum yield, crystalline solid.[1]
-
Z-Isomer: Non-planar (twisted), weak fluorescence, typically an oil or low-melting solid; formed via photo-isomerization of the E-isomer.[1]
Electronic Conjugation & Fluorescence
The isopropyl group at the para position acts as a weak electron-donating group (EDG) via hyperconjugation. This slight electron density push modifies the HOMO-LUMO gap compared to unsubstituted stilbene, resulting in a bathochromic shift (red-shift) in absorption and emission spectra.
-
Absorption
: ~300–310 nm (in ethanol/THF). -
Emission
: ~350–380 nm (Violet/Blue region). -
Application Relevance: This Stokes shift and high quantum efficiency make it a candidate for organic scintillators used in radiation detection.
Synthesis & Production Protocols
Two primary routes are validated for high-purity synthesis: the Heck Coupling (Transition-metal catalyzed) and the Wittig Reaction (Organophosphorus mediated).
Method A: Palladium-Catalyzed Heck Coupling
This method is preferred for industrial scalability due to atom economy and the availability of starting materials.
Reagents:
-
Substrate: 1-Iodo-4-isopropylbenzene (CAS 17356-09-1)[1][2][3]
-
Coupling Partner: Styrene[3]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂][3]
-
Base: Triethylamine (Et₃N)[3]
Protocol (Self-Validating):
-
Charge: In a dry flask under inert atmosphere (N₂), combine 1-iodo-4-isopropylbenzene (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Solvent: Add anhydrous DMF or NMP.
-
Base: Add Et₃N (2.0 eq) via syringe.
-
Reaction: Heat to 100°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 95:5).
-
Workup: Cool, dilute with water, extract with dichloromethane. Wash organic layer with brine, dry over MgSO₄.[1][5]
-
Purification: Recrystallize from hot ethanol or purify via silica gel chromatography (100% Hexanes) to isolate the trans-isomer.
Figure 1: Catalytic cycle for the Heck synthesis of 4-isopropylstilbene.
Method B: Wittig Olefination
Preferred for laboratory-scale synthesis where strict stereocontrol is less critical, though it produces a mixture of E/Z isomers requiring iodine-catalyzed photoisomerization to convert to pure E.[1]
Reaction: 4-Isopropylbenzaldehyde + Benzyltriphenylphosphonium chloride
Physicochemical Properties Data
The following data is consolidated from experimental analogs and predicted models for the C17H18 hydrocarbon.
| Property | Value / Range | Notes |
| Physical State | White Crystalline Solid | Purified trans-isomer |
| Melting Point | 85–95°C (Estimated) | Lower than trans-stilbene (124°C) due to isopropyl bulk |
| Boiling Point | 330–340°C | At 760 mmHg |
| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water |
| Fluorescence | Blue (400–420 nm emission) | Strong UV excitation response |
| Density | ~1.02 g/cm³ | Predicted |
Spectral Validation (NMR)
To verify the synthesis of (E)-1-isopropyl-4-styrylbenzene , use the following ¹H NMR diagnostic signals (in CDCl₃, 400 MHz):
-
Isopropyl Group:
-
Vinylic Protons (Trans):
-
7.05–7.15 ppm (Doublet, 2H,
Hz).[1] Note: The large coupling constant (16 Hz) confirms the trans-geometry.
-
7.05–7.15 ppm (Doublet, 2H,
-
Aromatic Region:
- 7.20–7.55 ppm (Multiplet, 9H, Phenyl ring protons).[1]
Applications & Research Context
Organic Scintillators
4-Isopropylstilbene acts as a primary fluor or wavelength shifter in plastic scintillators (e.g., polystyrene matrices). Its high solubility in organic monomers allows for higher doping concentrations compared to unsubstituted stilbene, improving radiation detection efficiency for neutron/gamma discrimination.[1]
Liquid Crystals
The rod-like (calamitic) shape of the 4-isopropylstilbene core makes it a fundamental mesogen. While the pure hydrocarbon has a narrow liquid crystalline range, derivatives (e.g., alkoxy-substituted) are widely used in nematic liquid crystal mixtures for display technologies.[1]
Pharmaceutical Precursor
It serves as the structural skeleton for Tapinarof (3,5-dihydroxy-4-isopropylstilbene) , a non-steroidal anti-inflammatory drug (NSAID) for psoriasis. Researchers often use the hydrocarbon as a control substance in structure-activity relationship (SAR) studies to determine the role of the hydroxyl groups in aryl hydrocarbon receptor (AhR) binding.
Figure 2: Functional applications of the 4-isopropylstilbene scaffold.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Storage: Store in a cool, dry place away from light. Stilbenes are photosensitive and will slowly isomerize to the non-fluorescent cis-form upon UV exposure.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (2025). 1-Isopropyl-4-(2-phenylvinyl)benzene (CID 12910670). National Library of Medicine. [Link]
-
Gopiraman, M. (2013). Carbon Materials Supported Metal Nanostructures for Efficient Catalytic Organic Transformations. Shinshu University, Doctoral Dissertation.[1][6] (Contains NMR data for 1-isopropyl-4-styrylbenzene). [Link]
-
Zhang, Y., et al. (2015).[7] Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. Journal of Chemical Research, 39(3), 154–158.[5][8][7] (Provides synthetic context for the isopropyl-stilbene skeleton). [Link]
-
Guastavino, J. F., et al. (2014).[8] Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction.[1][8] The Journal of Organic Chemistry. (Describes synthesis of E-stilbenes including 4-isopropyl derivatives). [Link]
Sources
- 1. CN102657610A - 3,5-dihydroxyl4-isopropyl diphenylethylene micro-emulsion and preparation method thereof - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Iodo-4-isopropylbenzene | 17356-09-1 | Benchchem [benchchem.com]
- 4. studypool.com [studypool.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
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